(4Z)-1-(4-bromophenyl)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)pyrazolidine-3,5-dione
Overview
Description
(4Z)-1-(4-bromophenyl)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)pyrazolidine-3,5-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the pyrazolidine-3,5-dione family, characterized by a pyrazolidine ring with two keto groups at positions 3 and 5. The presence of a bromophenyl group and a hydroxy-methoxy-nitrobenzylidene moiety further enhances its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-bromophenyl)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)pyrazolidine-3,5-dione typically involves a multi-step process:
Formation of the Pyrazolidine-3,5-dione Core: This step involves the reaction of hydrazine with a suitable diketone to form the pyrazolidine-3,5-dione ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the pyrazolidine-3,5-dione core.
Formation of the Benzylidene Moiety: The final step involves the condensation of the pyrazolidine-3,5-dione derivative with a benzaldehyde derivative containing hydroxy, methoxy, and nitro substituents. This step is typically carried out under basic conditions to facilitate the formation of the benzylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-bromophenyl)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (4Z)-1-(4-bromophenyl)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)pyrazolidine-3,5-dione is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-bromophenyl)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
(4Z)-1-(4-chlorophenyl)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)pyrazolidine-3,5-dione: Similar structure with a chlorine atom instead of bromine.
(4Z)-1-(4-fluorophenyl)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)pyrazolidine-3,5-dione: Similar structure with a fluorine atom instead of bromine.
(4Z)-1-(4-methylphenyl)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)pyrazolidine-3,5-dione: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in (4Z)-1-(4-bromophenyl)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)pyrazolidine-3,5-dione imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
IUPAC Name |
(4Z)-1-(4-bromophenyl)-4-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O6/c1-27-14-8-12(21(25)26)6-9(15(14)22)7-13-16(23)19-20(17(13)24)11-4-2-10(18)3-5-11/h2-8,22H,1H3,(H,19,23)/b13-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVVVZQYAXGDSD-QPEQYQDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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